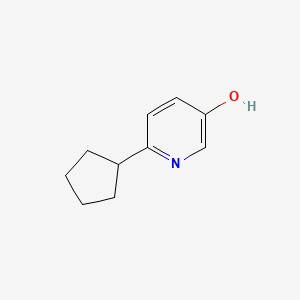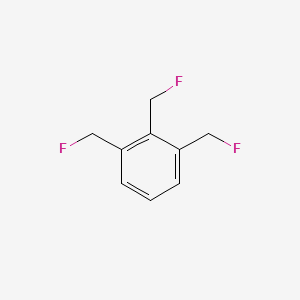![molecular formula C11H17NOS B12634154 {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol CAS No. 919291-35-3](/img/structure/B12634154.png)
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol is a chemical compound with the molecular formula C₁₁H₁₇NOS It features a pyridine ring substituted with a sulfanyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol typically involves the reaction of 3-pyridinemethanol with 2,2-dimethylpropylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler pyridine derivative.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives without the sulfanyl group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties, suggesting that this compound could also possess bioactive properties worth exploring.
Industry
In the industrial sector, the compound can be used in the formulation of specialty chemicals, including additives for lubricants, polymers, and coatings. Its unique chemical properties can enhance the performance and stability of these products.
作用機序
The mechanism of action of {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate biochemical pathways and lead to various biological effects.
類似化合物との比較
Similar Compounds
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-2-yl}methanol: Similar structure but with the methanol group at a different position on the pyridine ring.
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-4-yl}methanol: Another positional isomer with the methanol group at the 4-position.
{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The uniqueness of {2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The combination of the sulfanyl and methanol groups at the 3-position of the pyridine ring provides distinct chemical and biological properties that can be leveraged in various applications.
特性
CAS番号 |
919291-35-3 |
|---|---|
分子式 |
C11H17NOS |
分子量 |
211.33 g/mol |
IUPAC名 |
[2-(2,2-dimethylpropylsulfanyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)8-14-10-9(7-13)5-4-6-12-10/h4-6,13H,7-8H2,1-3H3 |
InChIキー |
BFBCAMHDFDREGK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CSC1=C(C=CC=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


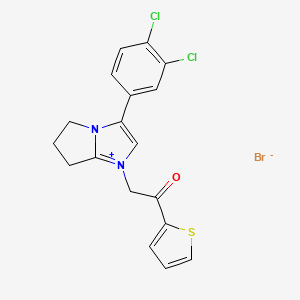
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)
![tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane](/img/structure/B12634087.png)
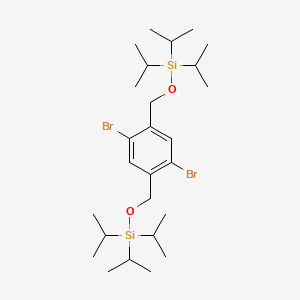
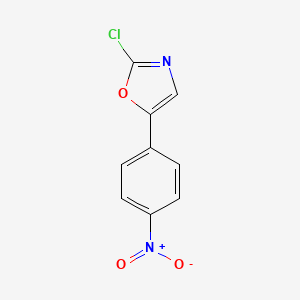
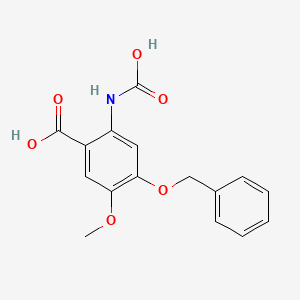
![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
-isoquinolinyl)-](/img/structure/B12634112.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12634117.png)
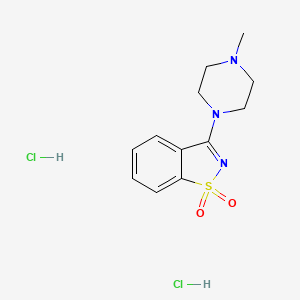
![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
